N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyoxan ring and a tetrahydronaphthalene sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, including the formation of the hydroxyoxan ring and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For example, the hydroxyoxan ring can be synthesized through a cyclization reaction, while the sulfonamide group can be introduced via sulfonation followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and hydroxyoxan derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a hydroxyoxan ring and a tetrahydronaphthalene sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c18-16(7-9-21-10-8-16)12-17-22(19,20)15-6-5-13-3-1-2-4-14(13)11-15/h5-6,11,17-18H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJJCAAFBQILRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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